4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate
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Overview
Description
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate is a complex organic compound with the molecular formula C21H15FO4S and a molecular weight of 382.41 g/mol. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with 2-methoxybenzoic acid in the presence of a base such as triethylamine. The thiophene ring is introduced through a subsequent reaction with thiophene-2-carbaldehyde under acidic conditions .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s thiophene ring system is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in electron transfer processes due to the presence of the fluorine atom and the conjugated system .
Comparison with Similar Compounds
Similar compounds to 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
What sets this compound apart is its unique combination of a fluorine atom and a methoxybenzoate group, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4S/c1-25-19-7-3-2-6-16(19)21(24)26-20-11-8-14(22)13-17(20)18(23)10-9-15-5-4-12-27-15/h2-13H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGFCDSWWFVDCO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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